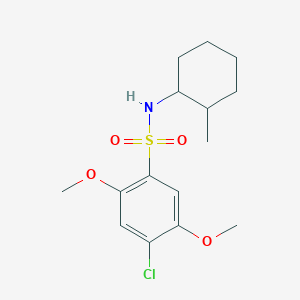
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chloro group, two methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxyaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,5-dimethoxyaniline.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the sulfonamide and cyclohexyl moieties.
4-chloro-2,5-dimethoxyphenethylamine: Similar structure but with a phenethylamine backbone instead of a benzenesulfonamide.
Uniqueness
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide functional group attached to a benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of the sulfonamide functional group, which is often associated with various biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can enhance the compound's binding affinity and specificity for its targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
- Anticancer Evaluation : In cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for breast cancer cells.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C15H22ClNO4S |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h8-10,12,17H,4-7H2,1-3H3 |
InChI Key |
QMNANWXZVKUDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















